N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide
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Overview
Description
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide: is a heterocyclic compound that features a quinoxaline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The quinoxaline moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide typically involves the reaction of quinoxaline-2-carboxylic acid with 1-(4-pyridyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and product isolation. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline-2-carboxamide derivatives.
Scientific Research Applications
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Quinoxaline-2-carboxamide: Shares the quinoxaline core but lacks the pyridin-4-ylpropyl substituent.
N-(1-pyridin-2-ylpropyl)quinoxaline-2-carboxamide: Similar structure but with a pyridin-2-ylpropyl group instead of pyridin-4-ylpropyl.
N-(1-pyridin-3-ylpropyl)quinoxaline-2-carboxamide: Similar structure but with a pyridin-3-ylpropyl group instead of pyridin-4-ylpropyl.
Uniqueness: N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyridin-4-ylpropyl group may enhance its ability to interact with certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
N-(1-pyridin-4-ylpropyl)quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-2-13(12-7-9-18-10-8-12)21-17(22)16-11-19-14-5-3-4-6-15(14)20-16/h3-11,13H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLWAZLGUUZKAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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